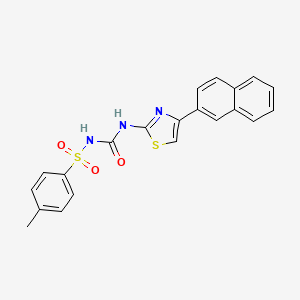![molecular formula C29H43NO3 B12427131 (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide is a complex organic compound characterized by multiple double bonds and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide typically involves multi-step organic reactions. The process begins with the preparation of the icosa-5,8,11,14-tetraenoic acid, which is then coupled with the appropriate amine derivative under controlled conditions. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential role in cellular signaling pathways. Its structure suggests it may interact with specific receptors or enzymes, influencing various biological processes.
Medicine
In medicine, (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antioxidant, or other pharmacological properties.
Industry
Industrially, the compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of products with specific desired properties.
Mecanismo De Acción
The mechanism of action of (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein activity, and cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
Arachidonic Acid: (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid, a precursor in the biosynthesis of eicosanoids.
Eicosapentaenoic Acid: (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid, an omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid: (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid, another omega-3 fatty acid important for brain health.
Uniqueness
(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide is unique due to its specific combination of functional groups and double bonds. This structure allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C29H43NO3 |
|---|---|
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(33)30-27(25-31)24-26-20-22-28(32)23-21-26/h6-7,9-10,12-13,15-16,20-23,27,31-32H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,33)/b7-6-,10-9-,13-12-,16-15-/t27-/m0/s1 |
Clave InChI |
WQJKKJKZACFUAR-CYPURTGSSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


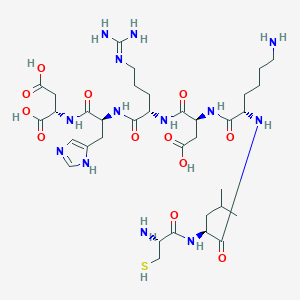


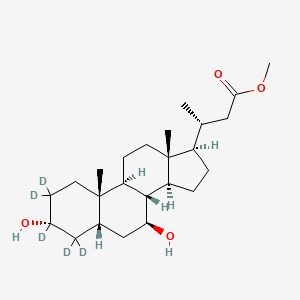
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
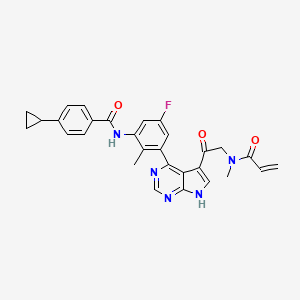
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)

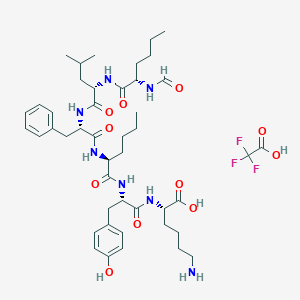
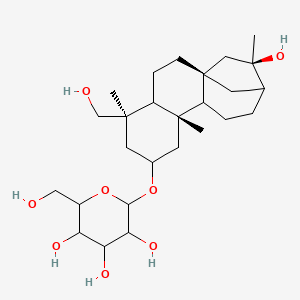
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)


